molecular formula C19H13NO6 B1597298 6-Aminocoumarin coumarin-3-carboxylic acid salt CAS No. 2448-39-7

6-Aminocoumarin coumarin-3-carboxylic acid salt

Cat. No. B1597298
CAS RN: 2448-39-7
M. Wt: 351.3 g/mol
InChI Key: JNQXDXADJGHJDK-UHFFFAOYSA-N
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Description

6-Aminocoumarin coumarin-3-carboxylic acid salt is a compound that belongs to the coumarin family . Coumarin derivatives have a wide range of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .


Synthesis Analysis

The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry . The most widely used method for their synthesis is Pechmann reaction , which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated H2SO4, trifluoroacetic acid (TFA), and Lewis acids (LA) such as AlCl3, ZnCl2, ZrCl4, TiCl4, etc. and heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, zeolite H-BEA (H-beta, SiO2/Al2O3 = 14), and other solid acids .


Molecular Structure Analysis

The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold . The unique chemical structure of coumarine facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .


Chemical Reactions Analysis

The synthesis of 3-aminocoumarins involves various reactions including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Scientific Research Applications

  • Antimicrobial Activity : 6-Aminocoumarin derivatives have been synthesized and found to possess specific antimicrobial activities towards different microorganisms (El‐naggar et al., 1981).

  • Chemotherapy Potential : Studies have shown that coumarin-3-carboxylic acid derivatives, particularly those hydroxylated and complexed with silver, exhibit enhanced cytotoxicity and could be potential candidates for cancer treatment (Thati et al., 2007).

  • Synthesis Methods : Improved methods for the chemical synthesis of coumarin-3-carboxylic acids have been reported, highlighting their importance in pharmacological applications (Fiorito et al., 2015).

  • Antibody Production : Coumarin derivatives have been used for the production of monoclonal and polyclonal antibodies, indicating their role in immunological research and diagnostic applications (Egan et al., 1991).

  • Fluorescence Applications : 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid, a derivative, is used as a fluorescence imaging dye, highlighting the role of these compounds in bioimaging and biosensing (Kerkovius & Ménard, 2016).

  • Radiation Therapy Dosimetry : Coumarin-3-carboxylic acid has been investigated as a potential dosimeter in radiation therapy, demonstrating its utility in medical physics (Collins et al., 1994).

  • Chemical and Biological Sensor Development : The compound has been used as a detector for hydroxyl radicals, indicating its application in the development of chemical and biological sensors (Manevich et al., 1997).

  • in carboxylates for liquid crystal applications has been explored, showing the potential of these compounds in advanced material sciences (Mahadevan et al., 2013).
  • Polymer Chemistry : Coumarin-containing polymers have been synthesized for various applications, including in optoelectronics and bioimaging, due to their strong photoemission properties (Fomine et al., 1997).

  • Enzyme Inhibition Studies : Research on coumarin esters has demonstrated their potential as inhibitors of enzymes like alpha-chymotrypsin, suggesting their role in drug discovery and biochemical studies (Pochet et al., 1996).

Future Directions

The future directions in the field of coumarin research involve the development of novel and more practical methods for synthesizing these compounds . Considering the multifarious activities of coumarins, synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

properties

IUPAC Name

6-aminochromen-2-one;2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4.C9H7NO2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13;10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H,11,12);1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQXDXADJGHJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O.C1=CC2=C(C=CC(=O)O2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179247
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminocoumarin coumarin-3-carboxylic acid salt

CAS RN

2448-39-7
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002448397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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